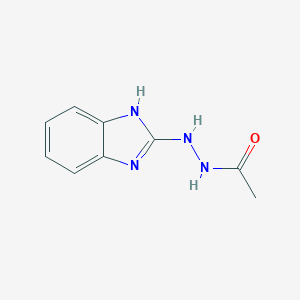

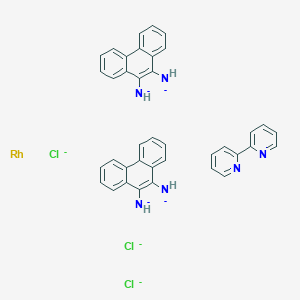

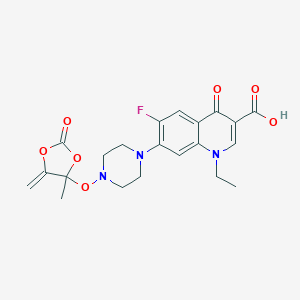

![molecular formula C9H10N2O B053659 (2-methyl-1H-benzo[d]imidazol-4-yl)methanol CAS No. 115577-32-7](/img/structure/B53659.png)

(2-methyl-1H-benzo[d]imidazol-4-yl)methanol

説明

“(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” is an organic compound that is a derivative of benzimidazole . It has been used as an intermediate in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” and its derivatives has been reported in the literature . For instance, 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives were synthesized and tested for their antitumor activity .Molecular Structure Analysis

The molecular structure of “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” and its derivatives has been elucidated using various chemical and spectral data .Chemical Reactions Analysis

The compound “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” can undergo various chemical reactions. For example, it can be used to synthesize 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives .科学的研究の応用

Antitumor Agents

The compound has been used in the synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives, which have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells . The results revealed that hydroxyl on position 2 at phenyl of hydrazone was necessary for anticancer activity, and another hydroxyl group on 4 place at phenyl can increase the inhibitory activity .

Single-Molecule Magnets

Co(II) cubane complexes prepared from (benzo[d]imidazol-2-yl)methanols behave as single-molecule magnets with TB > 2 K .

Catalyst for Water Electro-Oxidation

A cobalt catalyst for water electro-oxidation at neutral pH has been prepared from (benzo[d]imidazol-2-yl)methanols. This catalyst has an overpotential of 390 mV and a turnover frequency of 1.83 s−1 .

Fluorophores

Red-emitting fluorophores with quantum yields of approximately 0.96 have been prepared from (benzo[d]imidazol-2-yl)methanols .

Cytotoxic and Apoptosis-Inducing Agents

Compounds derived from (benzo[d]imidazol-2-yl)methanols have been found to induce cytotoxicity and apoptosis .

Antimicrobial Agents

Prominent derivatives with antimicrobial activity have been synthesized from (benzo[d]imidazol-2-yl)methanols .

将来の方向性

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Pharmacokinetics

It is known that imidazole derivatives, in general, have a wide range of pharmacokinetic properties, depending on the specific derivative and its chemical structure .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the efficacy and stability of imidazole derivatives can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

(2-methyl-1H-benzimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKMBXFQSACNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601788 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-benzimidazol-4-yl)methanol | |

CAS RN |

115577-32-7 | |

| Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

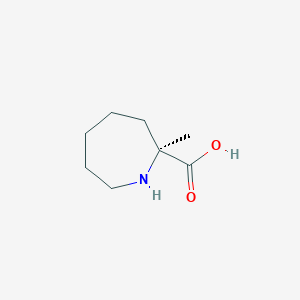

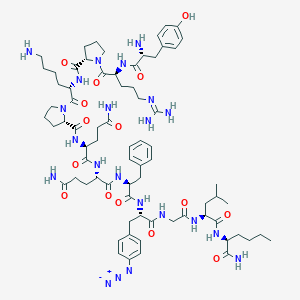

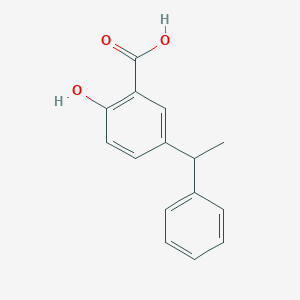

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

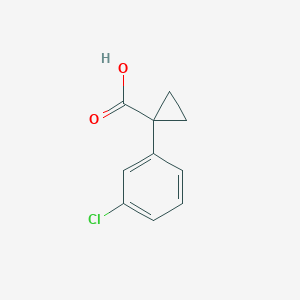

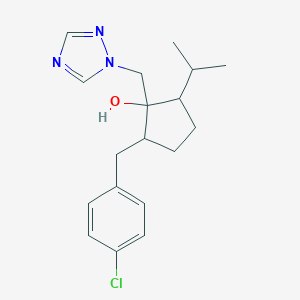

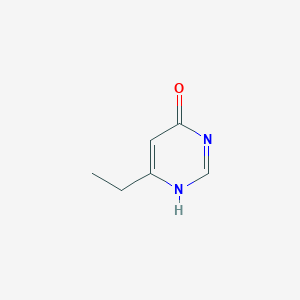

![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)

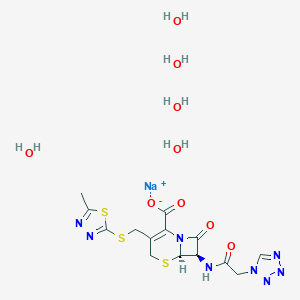

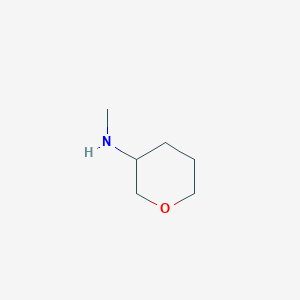

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)